molecular formula C22H28O7 B12459031 6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate

6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate

Cat. No.: B12459031
M. Wt: 404.5 g/mol
InChI Key: ZXOCGDDVNPDRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tofogliflozin hydrate involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:

    Formation of the benzofuran core: This is typically achieved through cyclization reactions involving suitable precursors.

    Introduction of the spiro-oxane moiety: This step involves the formation of the spiro linkage through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of Tofogliflozin hydrate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Tofogliflozin hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tofogliflozin hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study SGLT2 inhibition and its effects on glucose metabolism.

    Biology: Investigated for its role in cellular glucose uptake and metabolism.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus. It is also being explored for potential benefits in other metabolic disorders.

    Industry: Used in the development of new antidiabetic drugs and formulations.

Mechanism of Action

Tofogliflozin hydrate exerts its effects by selectively inhibiting the SGLT2 protein in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and a subsequent reduction in blood glucose levels. The molecular targets include the SGLT2 protein, and the pathways involved are primarily related to glucose transport and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin

Uniqueness

Tofogliflozin hydrate is unique due to its high selectivity and potency for SGLT2 inhibition. Compared to other SGLT2 inhibitors, it has shown a favorable safety profile and efficacy in clinical trials .

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate

InChI

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2

InChI Key

ZXOCGDDVNPDRIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O

Origin of Product

United States

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